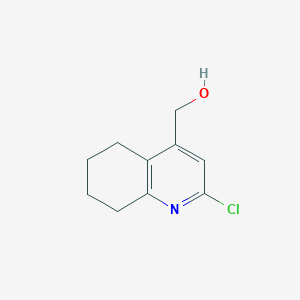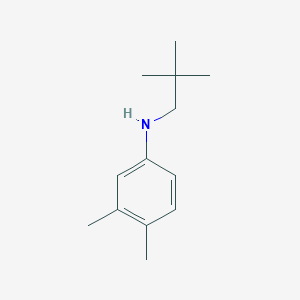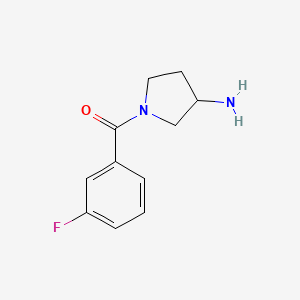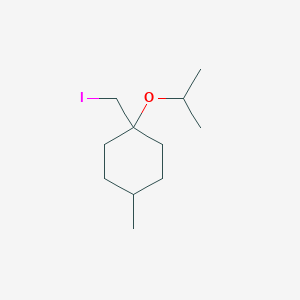![molecular formula C8H13BrO2 B15272599 3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
3-[(2-Bromocyclopentyl)oxy]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromocyclopentyl)oxy]oxetane is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It features an oxetane ring, which is a four-membered cyclic ether, and a bromocyclopentyl group attached via an oxygen atom.
Méthodes De Préparation
The synthesis of 3-[(2-Bromocyclopentyl)oxy]oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis might start with the preparation of a bromocyclopentyl alcohol, which is then reacted with an oxetane derivative under suitable conditions to form the desired compound . Industrial production methods for oxetanes often involve large-scale cyclization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-[(2-Bromocyclopentyl)oxy]oxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromocyclopentyl group into other functional groups, such as alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(2-Bromocyclopentyl)oxy]oxetane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(2-Bromocyclopentyl)oxy]oxetane involves its interaction with molecular targets through its oxetane ring and bromocyclopentyl group. The oxetane ring can undergo ring-opening reactions, which are crucial in various chemical processes. The bromocyclopentyl group can participate in substitution reactions, allowing the compound to modify its molecular targets and pathways . These interactions are essential for the compound’s effects in different applications.
Comparaison Avec Des Composés Similaires
3-[(2-Bromocyclopentyl)oxy]oxetane can be compared with other oxetane derivatives, such as:
3-[(2-Bromocyclooctyl)oxy]oxetane: This compound has a similar structure but features a larger cyclooctyl group, which can influence its reactivity and applications.
3-[(2-Chlorocyclopentyl)oxy]oxetane: The substitution of bromine with chlorine alters the compound’s chemical properties and reactivity, making it suitable for different applications.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
3-(2-bromocyclopentyl)oxyoxetane |
InChI |
InChI=1S/C8H13BrO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2 |
Clé InChI |
ONCIDHXOACUANI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Br)OC2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


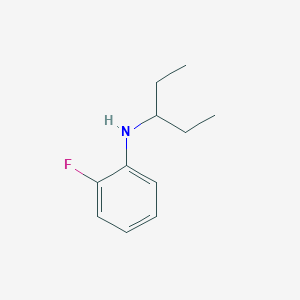
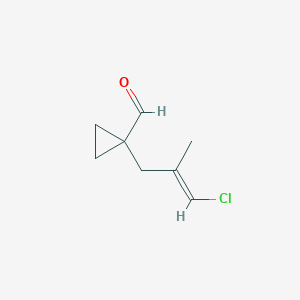
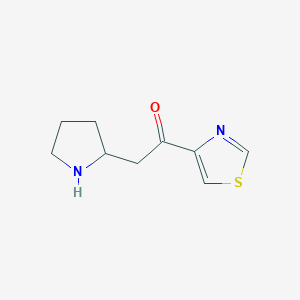
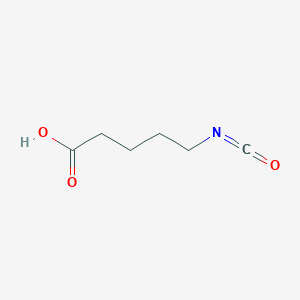
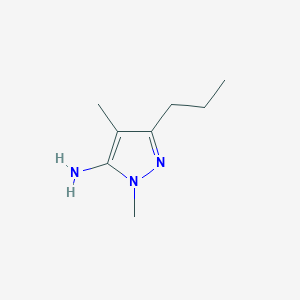
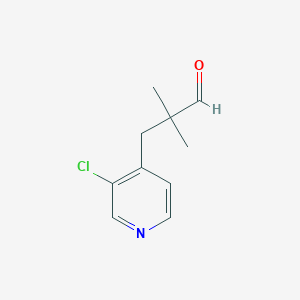
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
